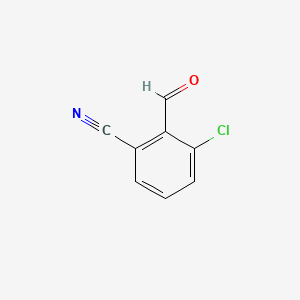![molecular formula C24H37F3O6Si B597162 1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate CAS No. 147127-14-8](/img/structure/B597162.png)
1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a dimethylsilyl group
Vorbereitungsmethoden
The synthesis of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the esterification with the 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. The dimethylsilyl group may play a role in protecting the compound from degradation and enhancing its overall stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Benzeneacetic acid, α-methoxy-, (S)-: This compound shares the methoxy group but lacks the trifluoromethyl and dimethylsilyl groups.
Benzeneacetic acid, methyl ester: This compound has a similar benzeneacetic acid core but differs in the ester group and lacks the methoxy and trifluoromethyl groups.
Benzeneacetic acid, α-methoxy-, methyl ester: This compound is similar but lacks the trifluoromethyl and dimethylsilyl groups.
The uniqueness of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
147127-14-8 |
|---|---|
Molekularformel |
C24H37F3O6Si |
Molekulargewicht |
506.634 |
IUPAC-Name |
[(1R)-1-[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C24H37F3O6Si/c1-16(19-18(32-22(5,6)33-19)15-30-34(8,9)21(2,3)4)31-20(28)23(29-7,24(25,26)27)17-13-11-10-12-14-17/h10-14,16,18-19H,15H2,1-9H3/t16-,18+,19+,23-/m1/s1 |
InChI-Schlüssel |
BDGRENIBKYGFGK-ZQDYSYBYSA-N |
SMILES |
CC(C1C(OC(O1)(C)C)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)OC |
Synonyme |
[4S-[4alpha[S*(S*)],5beta]]-alpha-Methoxy-alpha-(trifluoromethyl)benzeneacetic acid 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)

![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)

![6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]](/img/structure/B597085.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)


![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)




